Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Beschreibung
Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a brominated aryl-furan substituent at the 4-position and ester groups at the 3,5-positions. The 1,4-dihydropyridine core is a well-established pharmacophore in medicinal chemistry, particularly in calcium channel blockers like nifedipine . The bromophenyl-furan moiety introduces steric bulk and electronic effects, which may influence binding affinity and metabolic stability. This compound’s structural complexity requires advanced synthetic techniques, such as Hantzsch dihydropyridine synthesis, followed by functionalization with furan and bromophenyl groups .
Eigenschaften
IUPAC Name |
dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-9-8-15(28-16)13-6-5-7-14(22)10-13/h5-10,19,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEAHKJYPOLVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves several steps, including the formation of the furan ring and subsequent functionalization. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed under ambient temperature and pressure .
Analyse Chemischer Reaktionen
Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The furan ring and bromophenyl group are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Physicochemical and Pharmacokinetic Properties
- Solubility : Dimethyl esters (target compound) exhibit lower aqueous solubility than diethyl or dibenzyl esters due to reduced polarity .
- Metabolic Stability : Bulky substituents like dibenzyl () or bromophenyl-furan (target compound) may slow cytochrome P450-mediated oxidation compared to smaller groups (e.g., ) .
Biologische Aktivität
Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a 1,4-dihydropyridine core with various substituents that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 457.34 g/mol . The presence of the 3-bromophenyl and furan moieties contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.34 g/mol |
| LogP (Partition Coefficient) | 4.615 |
| Water Solubility (LogSw) | -4.50 |
| Polar Surface Area | 61.101 |
Anticancer Activity
Research indicates that compounds similar to dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit notable anticancer properties . For instance, studies have shown that 1,4-DHPs (1,4-dihydropyridines) can reduce cell viability in various cancer cell lines such as HeLa and MCF-7:
- HeLa Cells: IC50 values for related compounds were found to be around 3.6 µM .
- MCF-7 Cells: IC50 values ranged from 5.2 µM to 11.9 µM , indicating selective cytotoxicity towards cancer cells compared to normal fibroblasts .
The presence of the bromophenyl group has been associated with enhanced anticancer activity against multiple cancer types including lung and breast cancers .
Cardiovascular Effects
Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers , which are crucial in managing hypertension and other cardiovascular diseases. The structural characteristics of dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate suggest potential efficacy in this area due to its ability to modulate calcium influx in cardiac tissues.
Case Studies
-
Antimicrobial Activity:
A study highlighted the antimicrobial properties of related compounds against various pathogens including fungi and bacteria. The presence of halogenated phenyl groups was found to enhance antimicrobial efficacy significantly . -
Cytotoxicity Profiles:
In comparative studies involving several dihydropyridine derivatives, it was observed that specific substitutions on the phenyl ring influenced cytotoxicity levels across different cell lines, indicating a structure-activity relationship that could guide future drug design .
Q & A
Q. What are the optimal synthetic routes for preparing dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR confirms the 1,4-dihydropyridine ring via a singlet for the NH proton (δ 5.0–5.5 ppm) and substituent integration (e.g., furan protons at δ 6.5–7.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–170 ppm) and aromatic carbons .
- X-ray crystallography : For analogs like diethyl 4-(3-nitrophenyl) derivatives, single-crystal X-ray analysis reveals a boat-shaped dihydropyridine ring with substituents in equatorial positions (C–C bond lengths: 1.34–1.38 Å; R-factor: <0.05) .
- IR : Stretching bands at 3275 cm⁻¹ (N–H) and 1690 cm⁻¹ (C=O) confirm core structure .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for dihydropyridine derivatives with varying aryl substituents?
Q. How can computational methods predict the reactivity and regioselectivity of electrophilic substitutions on the dihydropyridine core?
Q. What analytical approaches distinguish between 1,4-dihydropyridine and fully aromatic pyridine derivatives in reaction mixtures?
Methodological Answer:
- UV-Vis spectroscopy : 1,4-dihydropyridines absorb at λmax ~350 nm (n→π* transition), while aromatic pyridines show λmax < 300 nm .
- Mass spectrometry : ESI-MS detects the molecular ion peak for dihydropyridines (e.g., m/z 487.1 for [M+H]+) and fragmentation patterns (loss of COOCH3 groups) .
- Redox titration : Dihydropyridines are oxidized by Ce(IV) sulfate, quantified via potentiometric titration .
Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
